Compound Description: GDC-0994 is a potent and orally bioavailable small molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). [] This compound is currently in early clinical development. []
Compound Description: AMG 337 is a potent and selective inhibitor of the receptor tyrosine kinase mesenchymal epithelial transition factor (MET). [] Preclinical studies have shown that AMG 337 displays desirable pharmacokinetic properties and robust in vivo antitumor activity. []
Relevance: AMG 337 shares a 1-methyl-1H-pyrazol-4-yl substructure with [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine. In AMG 337, this substructure is attached to a triazolopyridine ring, while in [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, it is directly linked to a pyridine ring. []
Compound Description: 16d is a close analog of TAS-116, a potent and selective inhibitor of heat shock protein 90 (HSP90) α and β. [] TAS-116 shows oral bioavailability and exhibits potent antitumor activity in vivo. []
Relevance: Compound 16d shares a 1-methyl-1H-pyrazol-4-yl moiety with the target compound, [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine. [] This structural similarity highlights the presence of this specific pyrazole derivative in various biologically active compounds.
Compound Description: PF-06747775 is a high-affinity irreversible inhibitor of mutant epidermal growth factor receptor (EGFR). [] It exhibits potent activity against common EGFR mutations, including T790M, while demonstrating selectivity over wild-type EGFR. [] PF-06747775 is currently under evaluation in phase I clinical trials for mutant EGFR-driven non-small cell lung cancer. []
Compound Description: PF-06459988 is a potent and irreversible inhibitor of EGFR mutants, including those containing the T790M gatekeeper mutation, with minimal activity against wild-type EGFR. [] It demonstrates high selectivity for the double-mutant EGFRs (L858R/T790M, Del/T790M) over wild-type EGFR. []
Relevance: PF-06459988 and [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine both contain a 1-methyl-1H-pyrazol-4-yl moiety. In PF-06459988, this moiety is connected to a pyrrolopyrimidine system, whereas in [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, it is directly linked to a pyridine ring. []
Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] It represents the first reported clinical candidate targeting the PDE10A mechanism for the treatment of schizophrenia. []
Compound Description: PF-04254644 is a highly selective inhibitor of the receptor tyrosine kinase c-Met. [] Despite its high selectivity for c-Met within the protein kinase family, PF-04254644 exhibited broad inhibition across the phosphodiesterase (PDE) family, leading to undesirable cardiovascular effects in rats and ultimately its termination as a preclinical candidate. []
Compound Description: Volitinib is a highly potent and selective c-Met inhibitor. [] This compound is currently in clinical development for the treatment of cancer. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. [] It is currently being investigated in a phase 2 clinical trial for Cushing's syndrome. []
Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor with a preferential binding affinity for the activated state of c-Met. [] It exhibits potent inhibition of tumor growth in a c-Met amplified subcutaneous tumor xenograft model. []
Compound Description: This compound is a 5-(1-methyl-1H-pyrazol-4-yl)isoquinoline derivative synthesized and evaluated for inhibitory potency against selected kinases harboring a rare cysteine in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor with a 24-fold selectivity for Akt1 over Akt2. [] It demonstrates excellent anticancer cell proliferation potency and an improved cutaneous safety profile compared to earlier Akt inhibitors. [] Hu7691 has received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA). []
Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor designed using central nervous system multiparameter optimization (CNS MPO) guidelines. [] It demonstrates favorable pharmacokinetic properties and increases cerebrospinal fluid (CSF) glycine levels in rats. []
Relevance: Compound 7n, while structurally distinct from [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, highlights the significance of exploring diverse heterocyclic scaffolds, such as imidazole and pyridine, in medicinal chemistry for developing GlyT1 inhibitors. []
Compound Description: This compound is a potent and selective cortisol-sparing CYP11B2 inhibitor. [] Preclinical studies have shown its efficacy in lowering aldosterone levels in humans. []
Relevance: This compound shares a pyridine ring system with [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine, but the substituents and their positions on the pyridine ring differ significantly. [] While [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine contains a 1-methyl-1H-pyrazol-4-yl group at the 2-position, this compound features a more complex substituent at the 5-position, incorporating a chloro-cyano-methyl-indole moiety. []
Overview
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine is a heterocyclic compound that combines the structural features of pyrazole and pyridine. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and unique chemical properties.
Source
The compound can be sourced from chemical suppliers and databases such as Benchchem and PubChem, which provide detailed information about its properties, synthesis, and applications.
Classification
This compound falls under the category of heterocyclic amines, specifically featuring a pyrazole ring substituted by a methyl group at the 1-position and a pyridine ring at the 3-position.
Synthesis Analysis
Methods
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine typically involves several key steps:
Starting Materials: The synthesis often begins with 4-methyl-1H-pyrazole and a suitable pyridine derivative.
Reaction Conditions: A common method employed is the palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is performed under controlled conditions, typically using an inert atmosphere to prevent oxidation, with a base such as potassium carbonate in a solvent like dimethylformamide.
Yield Optimization: For industrial applications, continuous flow reactors may be utilized to enhance yield and purity while maintaining consistent quality.
Technical Details
The reaction conditions include maintaining specific temperatures and pressures conducive to the desired reaction kinetics. The use of palladium catalysts facilitates the formation of carbon-nitrogen bonds essential for constructing the final product.
Molecular Structure Analysis
Structure
The molecular structure of [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine can be represented as follows:
C10H12N4
This indicates that the compound consists of ten carbon atoms, twelve hydrogen atoms, and four nitrogen atoms. The structural formula reveals the connectivity between the pyrazole and pyridine rings.
Chemical Reactions Analysis
Reactions
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Technical Details
Each type of reaction requires specific conditions:
Oxidation: Typically performed in acidic media to stabilize intermediates.
Reduction: Conducted under an inert atmosphere to prevent side reactions.
Substitution: Requires careful selection of nucleophiles to ensure desired selectivity.
Mechanism of Action
Process
The mechanism of action for [2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine involves its interaction with specific biological targets:
Enzyme Inhibition: The compound has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ production. This inhibition leads to decreased cellular NAD+ levels, affecting various metabolic pathways.
Cell Cycle Effects: It has been observed to induce G1 phase cell cycle arrest by inhibiting key signaling proteins such as AKT and S6.
Data
Experimental studies indicate that this compound's binding affinity for NAMPT correlates with its biological activity, suggesting a targeted approach in drug design.
Physical and Chemical Properties Analysis
Physical Properties
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine is characterized by:
Appearance: Typically exists as a solid or crystalline form.
Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Chemical Properties
The compound exhibits:
Solubility: Soluble in polar solvents like water and methanol.
Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy confirm its structural integrity post-synthesis.
Applications
Scientific Uses
[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biochemical Research: Used as a tool in studying metabolic pathways and enzyme interactions due to its ability to modulate enzymatic activity.
Material Science: Explored for its utility in developing advanced materials such as organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.